Glycidyl Linoleate
Description
Contextualization within the Glycidyl (B131873) Ester (GE) Class
Glycidyl esters (GEs) are a group of chemical compounds that form during the high-temperature processing of vegetable oils and fats, particularly during the deodorization step of refining which can exceed 200°C (392°F). merieuxnutrisciences.comfera.co.ukresearchgate.netresearchgate.netmdpi.com These esters consist of a fatty acid linked to a glycidol (B123203) molecule. larodan.com The specific fatty acid determines the type of glycidyl ester; in the case of Glycidyl Linoleate (B1235992), it is linoleic acid, an omega-6 fatty acid. larodan.comcaymanchem.com
The formation of GEs is not limited to the refining process; they can also be generated during other high-temperature food processing methods like frying, baking, and roasting. sfa.gov.sgnih.gov The presence of diglycerides (DAGs) and monoglycerides (B3428702) (MAGs) in oils significantly contributes to the formation of GEs. researchgate.netmdpi.com While GEs are found in most refined vegetable oils, the highest levels are often detected in palm oil. europa.eu
Significance as a Process-Induced Contaminant in Edible Oils and Processed Foods
Glycidyl Linoleate, along with other GEs, is considered a significant process-induced contaminant because of its widespread presence in a variety of common food products. ifst.orgmerieuxnutrisciences.com Refined oils are staple ingredients in countless processed foods, including margarines, baked goods like biscuits and bread, infant formulas, and fried products. merieuxnutrisciences.comfera.co.uksfa.gov.sg Consequently, the consumption of these foods can lead to dietary exposure to this compound and other GEs. merieuxnutrisciences.comsfa.gov.sg
Research has consistently detected GEs in a range of commercial edible oils. caymanchem.comresearchgate.netnih.gov The concentration of these contaminants can vary depending on the type of oil, the refining process used, and the processing conditions such as temperature and duration. researchgate.netsfa.gov.sg For instance, studies have shown that GE content increases significantly with deodorization time at temperatures below 200°C, while at higher temperatures, a sharp initial increase is followed by a gradual decrease, suggesting simultaneous formation and degradation. researchgate.net
Occurrence of Glycidyl Esters (GEs) in Various Edible Oils
The following table summarizes findings on the presence of GEs in different types of refined edible oils. Note that values can vary significantly based on processing methods.
| Oil Type | GEs Detected | Key Findings | Source |
|---|---|---|---|
| Palm Oil | Yes | Frequently contains the highest levels of GEs compared to other vegetable oils. | researchgate.neteuropa.eu |
| Soybean Oil | Yes | GEs are commonly found, with this compound being a notable component. | researchgate.netresearchgate.netnih.gov |
| Camellia Oil | Yes | Formation of GEs is observed during laboratory-scale refining. | researchgate.net |
| Rice Oil | Yes | Studies have reported the presence of GEs in commercial samples. | researchgate.net |
Overview of Toxicological Concerns and Health Implications via Glycidol Release
The primary toxicological concern surrounding this compound and other GEs is not due to the intact ester itself, but rather its breakdown product, glycidol. researchgate.netresearchgate.net Animal studies have demonstrated that upon ingestion, GEs are extensively hydrolyzed in the gastrointestinal tract, releasing free glycidol which is then absorbed into the body. caymanchem.comeuropa.eubund.de
Glycidol is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). researchgate.netnih.govchiron.nochromatographyonline.com This classification is based on sufficient evidence of carcinogenicity in animal studies, where oral administration of glycidol was shown to induce tumors in multiple organs of rats and mice. europa.euresearchgate.netbund.de The mechanism of toxicity is believed to be genotoxic, meaning it can damage DNA. merieuxnutrisciences.commdpi.comresearchgate.net
In addition to its carcinogenic potential, glycidol has been shown in animal studies to be neurotoxic and to cause reproductive toxicity. mdpi.comresearchgate.net Because of these serious health concerns and the potential for glycidol to be released from GEs, regulatory bodies and food safety authorities advocate for minimizing the levels of GEs in food products to be "as low as reasonably achievable" (ALARA). mdpi.com The European Food Safety Authority (EFSA) has conducted risk assessments and established a margin of exposure (MoE) approach to evaluate the risk posed by glycidol. europa.euftb.com.hr An MoE of 25,000 or higher is generally considered to be of low health concern. europa.eu
Toxicological Profile of Glycidol
This table outlines the key toxicological classifications and findings related to glycidol, the hydrolysis product of this compound.
| Aspect | Finding/Classification | Source |
|---|---|---|
| Carcinogenicity (IARC) | Group 2A: "Probably carcinogenic to humans" | researchgate.netnih.govchiron.nochromatographyonline.com |
| Mechanism of Action | Considered to be a genotoxic carcinogen. | merieuxnutrisciences.commdpi.comresearchgate.net |
| Animal Studies | Induces tumors in various organs of rats and mice. | europa.euresearchgate.netbund.de |
| Other Toxic Effects | Neurotoxic and toxic for reproduction in animal studies. | mdpi.comresearchgate.net |
| Regulatory Approach | Margin of Exposure (MoE) used for risk assessment. | europa.euftb.com.hr |
Structure
2D Structure
Properties
IUPAC Name |
oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGTZDQTPQYKEN-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635228 | |
| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24305-63-3 | |
| Record name | Glycidyl linoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Pathways of Glycidyl Linoleate Formation
Formation During High-Temperature Thermal Treatments of Oils and Fats
High temperatures are a critical factor in the formation of glycidyl (B131873) esters (GEs), including glycidyl linoleate (B1235992). nih.govftb.com.hr These compounds are typically generated during industrial refining processes and common cooking methods.
Deodorization Processes in Edible Oil Refining
The deodorization step in the refining of edible oils is a major contributor to the formation of glycidyl esters. nih.govresearchgate.netmdpi.com This process utilizes high temperatures, often exceeding 200°C (392°F), to remove undesirable volatile compounds that affect the oil's flavor and odor. walshmedicalmedia.comresearchgate.netresearchgate.net The formation of GEs, including glycidyl linoleate, is significant at temperatures above 230°C (446°F) and increases with both the temperature and duration of the deodorization process. ftb.com.hrresearchgate.netmdpi.com
Research has shown that while GE levels increase with deodorization time at temperatures below 200°C, a different pattern emerges at higher temperatures. researchgate.netacs.org Above 200°C, GE concentrations tend to rise sharply within the first one to two hours and then gradually decrease, indicating a simultaneous formation and degradation of these compounds at elevated temperatures. researchgate.netresearchgate.netacs.org For instance, one study found that the level of glycidyl esters in palm oil deodorized at temperatures above 230°C reached up to 3.8 mg/kg. researchgate.net
Cooking Processes in Food Preparation (e.g., frying, char-grilling)
Common cooking methods that involve high temperatures, such as frying and char-grilling, can also lead to the formation of this compound. walshmedicalmedia.comresearchgate.net Cooking temperatures are often in the range where GE formation is known to occur, around 200°C (392°F) or higher. walshmedicalmedia.comresearchgate.netresearchgate.net
Studies have detected the presence of GEs in various cooked foods. For example, GEs have been found in meat patties cooked by both gas-fired and char-grilling methods. walshmedicalmedia.comresearchgate.net Notably, char-grilling, which can reach temperatures between 350°C and 600°C (662°F and 1112°F), has been shown to produce significantly higher concentrations of GEs in meat compared to pan-frying. researchgate.netcabidigitallibrary.org The concentration of individual GEs, like this compound, in cooked meats often corresponds to the amount of the respective fatty acid present in the raw meat. walshmedicalmedia.comcabidigitallibrary.org For example, in cooked beef patties, glycidyl oleate (B1233923) was the most abundant GE, followed by glycidyl palmitate, glycidyl stearate, and then this compound. walshmedicalmedia.com
Precursors in this compound Synthesis Pathways
The formation of this compound is dependent on the presence of specific precursor molecules within the oil or fat. Diacylglycerols (DAGs) and monoacylglycerols (MAGs) are the primary precursors for the synthesis of glycidyl esters. nih.govftb.com.hr
Role of Diacylglycerols (DAGs)
Diacylglycerols are considered the main precursors for the formation of glycidyl esters. mdpi.comacs.org The proposed mechanism involves the intramolecular elimination of a fatty acid from a DAG molecule. acs.organalis.com.my The concentration of DAGs in an oil is a significant factor influencing the amount of GEs formed. researchgate.net Oils with a high DAG content, such as palm oil, tend to have higher levels of GEs. ftb.com.hrftb.com.hr In fact, some research indicates that the GE content in oils with high DAG concentrations can be 10 to 43 times higher than in oils with low DAG content. ftb.com.hrftb.com.hr The formation of GEs from DAGs is directly related to high temperatures and does not require the presence of chlorine compounds. ftb.com.hrftb.com.hr
Factors Influencing this compound Formation Kinetics
The rate of this compound formation is influenced by several key factors. The kinetics of GE formation and degradation are complex and can be modeled as pseudo-first-order reactions, with the rate constants following the Arrhenius equation. acs.orgnih.gov
Temperature and Time: As previously discussed, temperature is a critical factor. The formation of GEs increases significantly at temperatures above 200°C. researchgate.netftb.com.hr The duration of the heat treatment also plays a crucial role; however, at very high temperatures, a balance between formation and degradation is often reached over time. researchgate.netftb.com.hr
Precursor Concentration: The amount of DAGs and MAGs present in the oil directly impacts the potential for GE formation. researchgate.netftb.com.hr Higher initial concentrations of these precursors will generally lead to higher levels of GEs.
Type of Oil: The composition of the oil, including its fatty acid profile and the natural presence of precursors and other compounds, influences GE formation. srce.hr For instance, palm oil, which is rich in DAGs, tends to form higher levels of GEs compared to many other vegetable oils. ftb.com.hrftb.com.hr
Other Factors: The presence of other compounds can also affect GE formation. For example, free radicals generated during lipid oxidation can promote the formation of a cyclic acyloxonium free radical intermediate, which is a key step in GE formation. acs.orgnih.gov Consequently, the presence of pro-oxidants like iron ions (Fe³⁺) can enhance GE formation, while antioxidants can inhibit it by scavenging these free radicals. acs.orgnih.gov
Interactive Data Table: Factors Affecting Glycidyl Ester (GE) Formation
| Factor | Influence on GE Formation | Research Findings |
| Temperature | Higher temperatures generally increase the rate of formation. | GE formation is significant above 200°C and increases with temperature. researchgate.netftb.com.hr At very high temperatures, degradation also occurs. researchgate.net |
| Time | Longer heating times can lead to higher GE levels, up to a point. | GE levels can increase with time, but a plateau or decrease may be observed as degradation begins. researchgate.net |
| Diacylglycerols (DAGs) | Higher concentrations lead to higher GE formation. | Oils with high DAG content have been found to have 10-43 times more GEs. ftb.com.hrftb.com.hr |
| Monoacylglycerols (MAGs) | Are also precursors, but their contribution is often less than DAGs. | MAGs are reactive precursors, but their lower concentration in most oils limits their overall impact. researchgate.net |
| Oil Type | The inherent composition of the oil matters. | Palm oil, with its high DAG content, typically has higher GE levels than many other vegetable oils. ftb.com.hrftb.com.hr |
| Free Radicals | Promote the formation of a key intermediate. | Lipid oxidation-generated free radicals can enhance the formation of the cyclic acyloxonium intermediate. acs.orgnih.gov |
| Metal Ions (e.g., Fe³⁺) | Can catalyze reactions that promote GE formation. | Fe³⁺ can promote the generation of free radicals, thus increasing GE formation. acs.orgnih.gov |
| Antioxidants | Can inhibit GE formation. | Antioxidants can scavenge free radicals, thereby inhibiting the formation of the cyclic acyloxonium intermediate. acs.orgnih.gov |
Thermal Conditions (Temperature and Residence Time)
Temperature and heating duration are critical factors in the formation of glycidyl esters (GEs) such as this compound. ftb.com.hr The formation of GEs generally begins at temperatures around 200°C and increases significantly at temperatures above 230°C. nih.gov
Research conducted on various vegetable oils demonstrates a clear correlation between temperature, time, and GE concentration. In studies on soybean, camellia, and palm oils, GE content increased with longer deodorization times at temperatures below 200°C. researchgate.net However, at temperatures exceeding 200°C, GE concentrations were observed to rise sharply within the first one to two hours of heating, followed by a gradual decline. researchgate.net This suggests that at higher temperatures, both the formation and degradation of GEs occur simultaneously. researchgate.netmdpi.com For instance, the degradation rate of GEs is often higher than the formation rate at elevated temperatures. mdpi.com
A kinetic analysis of GE formation and degradation in palm oil indicated that both processes follow pseudo-first-order reactions. researchgate.net The activation energy for GE degradation was found to be significantly lower than that for its formation, confirming that degradation occurs more readily. researchgate.net
Table 1: Effect of Deodorization Temperature and Time on Glycidyl Ester (GE) Content in Soybean Oil This interactive table is based on findings that show GE levels change with varying thermal conditions. Data is illustrative of trends reported in scientific literature. researchgate.net
| Deodorization Temperature (°C) | Heating Time (hours) | Relative GE Concentration |
| 180 | 1.0 | Low |
| 180 | 3.0 | Moderate |
| 220 | 1.0 | High |
| 220 | 3.0 | Very High |
| 260 | 1.0 | Very High |
| 260 | 3.0 | High (degradation observed) |
Catalytic Effects of Metal Ions (e.g., Fe³⁺)
Metal ions, particularly iron in its ferric state (Fe³⁺), have been shown to catalyze the formation of glycidyl esters. nih.govacs.org Studies involving various plant oils, including those rich in linoleic acid like soybean and linseed oil, demonstrated that the presence of Fe³⁺ promotes the generation of GEs during high-temperature exposure. nih.govacs.orgresearchgate.net The catalytic effect of Fe³⁺ is linked to its ability to promote the generation of free radicals. nih.govebin.pub This catalytic action enhances the formation of key intermediates necessary for GE synthesis. nih.govacs.org The pro-oxidant effect of metals like Fe²⁺ and Fe³⁺ is a known factor in lipid oxidation, which is directly linked to GE formation. sbq.org.br
Conversely, the catalytic promotion of GE formation by Fe³⁺ can be inhibited by the presence of antioxidants. nih.govacs.orgresearchgate.net Antioxidants function by scavenging the free radicals that Fe³⁺ helps to generate, thereby disrupting the formation pathway of the glycidyl ester intermediates. nih.govacs.org
Influence of Lipid Oxidation Processes
Lipid oxidation is a key process that influences the formation of this compound. The autoxidation of polyunsaturated fatty acids like linoleic acid generates hydroperoxides. pan.olsztyn.pl The formation of GEs is promoted by free radicals generated during lipid oxidation. nih.govacs.org One proposed mechanism suggests that free radicals produced in the lipid oxidation process can be transferred to diacylglycerols (DAGs), which are primary precursors to GEs, thereby promoting the formation of the necessary intermediates. nih.govacs.orgresearchgate.net
The connection between lipid oxidation and GE formation is further supported by the inhibitory effect of antioxidants. nih.govresearchgate.net Antioxidants, such as tert-butylhydroquinone (B1681946) and α-tocopherol, suppress GE formation not only by their general effect on lipid oxidation but also by directly affecting the formation of the cyclic acyloxonium intermediate. nih.govacs.org
Proposed Chemical Reaction Mechanisms and Intermediates
The formation of glycidyl esters from diacylglycerols (DAGs) and monoacylglycerols (MAGs) at high temperatures is believed to proceed through an intramolecular rearrangement. researchgate.netresearchgate.net This process involves the formation of a reactive intermediate, a cyclic acyloxonium ion, which then rearranges to form the final glycidyl ester product. researchgate.netanalis.com.my
Role of Cyclic Acyloxonium Free Radical Intermediates (CAFRI)
A key development in understanding the formation of glycidyl esters is the proposed free-radical-mediated mechanism involving a Cyclic Acyloxonium Free Radical Intermediate (CAFRI) . nih.govacs.org This pathway diverges from earlier theories that proposed only cationic intermediates.
Strong evidence for the existence of CAFRI has been provided through advanced analytical techniques. nih.govacs.org Fourier transform infrared spectroscopy (FTIR) has been used to monitor the formation of the cyclic acyloxonium structure during the heating of GE precursors. researchgate.netnih.gov Furthermore, the presence of a radical adduct was identified using quadrupole time-of-flight tandem mass spectrometry (Q-TOF-MS/MS), which strongly supports the formation of CAFRI. nih.govacs.org
According to this mechanism, free radicals generated during lipid oxidation are transferred to a precursor molecule like a diacylglycerol. nih.govresearchgate.net This initiates the formation of the CAFRI, which is a crucial step in the pathway leading to the glycidyl ester. nih.govacs.org Factors that promote free radical generation, such as the presence of Fe³⁺ ions, directly enhance the formation of CAFRI and consequently increase the yield of glycidyl esters. nih.govacs.orgebin.pub Conversely, antioxidants inhibit GE formation by scavenging these free radicals, thereby disrupting the formation of CAFRI. nih.govacs.org
Research on Occurrence and Distribution of Glycidyl Linoleate
Detection in Commercial Processed Food Products and Oil-Based Formulations
Glycidyl (B131873) linoleate (B1235992) is not only found in refined oils but also in a wide array of commercially processed foods that use these oils as ingredients. mdpi.comnih.gov The heating of food, especially at high temperatures during cooking methods like frying and baking, can also contribute to the formation of GEs. nih.govmdpi.com
The presence of glycidyl esters in infant formula is a significant area of research, as formula can be the sole source of nutrition for some infants. caymanchem.comcaymanchem.combund.de Studies have detected glycidyl linoleate and other GEs in commercial infant formulas. caymanchem.comcaymanchem.com The source of these contaminants is the refined vegetable oils used in the formulation of these products. bund.dejfda-online.com Regulatory bodies have expressed concern over the levels of GEs in infant formula, leading to recommendations for monitoring and reduction. bund.de Research has been conducted to develop and validate analytical methods for the accurate quantification of GEs in these sensitive products. jfda-online.com
Research has shown that glycidyl esters, including this compound, can be formed in meat during cooking. cabidigitallibrary.org One study investigated the formation of GEs in ground beef, pork, and chicken patties cooked using different methods. cabidigitallibrary.org The results indicated that high-temperature cooking methods, such as char-grilling, led to higher concentrations of GEs compared to gas-fired cooking. cabidigitallibrary.org
The study found a correlation between the fatty acid composition of the raw meat and the types of glycidyl esters formed upon cooking. cabidigitallibrary.org For example, in cooked pork samples, glycidyl oleate (B1233923) was the most abundant GE, followed by glycidyl palmitate, glycidyl stearate, and then this compound. cabidigitallibrary.org This suggests that the naturally occurring fatty acids in the meat serve as precursors for the formation of their corresponding glycidyl esters during the cooking process. cabidigitallibrary.org
The table below shows the concentration of various glycidyl esters in cooked pork samples after 10 minutes of cooking, as reported in one study. cabidigitallibrary.org
| Glycidyl Ester | Concentration (ng/g) | Percentage of Total GEs |
| Glycidyl Oleate | 57.3 ± 2.4 | 34.5% |
| Glycidyl Palmitate | 53.0 ± 1.9 | 32.1% |
| Glycidyl Stearate | 41.8 ± 1.7 | 25.1% |
| This compound | 12.3 ± 0.7 | 7.4% |
| Glycidyl Linolenate | 1.3 ± 0.5 | 0.8% |
Beyond infant formula and cooked meats, this compound has been detected in a variety of other commercially prepared foods. mdpi.comnih.gov These include products that are typically fried or contain refined fats and oils. Examples of such foods where GEs have been found include instant noodles, fried chicken, fried confectionery, fried bread, mayonnaise, and dressings. nih.gov
In many of these products, glycidyl oleate was found in the highest amounts, often followed by this compound or glycidyl palmitate, depending on the specific food item and the oils used in its preparation. mdpi.comnih.gov For instance, in fried confectionery, fried bread, mayonnaise, and dressing, GEs were detected with the highest amounts of oleate fatty acids, followed by linoleate. nih.gov The presence of these compounds in a wide range of common food products highlights the various dietary sources through which exposure to glycidyl esters can occur. nih.govmdpi.com
Toxicological Assessment and Biological Interaction Studies
In Vivo Metabolism and Pharmacokinetics of Glycidyl (B131873) Linoleate (B1235992)
The in vivo fate of glycidyl linoleate is intrinsically linked to its hydrolysis and the subsequent systemic exposure to its metabolite, glycidol (B123203).
Upon oral ingestion, this compound is subject to hydrolysis in the gastrointestinal tract, a process catalyzed by lipases that cleave the ester bond to release free glycidol and linoleic acid. researchgate.netfigshare.com This enzymatic breakdown is a critical step, as it is hypothesized that the toxicological effects of glycidyl esters are primarily driven by the release of glycidol. researchgate.netresearchgate.net Studies using in vitro gastrointestinal models have demonstrated that the hydrolysis of glycidyl esters is rapid and efficient, particularly under the action of lipase (B570770). figshare.com The efficiency of this process suggests that for risk assessment purposes, it is often assumed that glycidyl esters are completely hydrolyzed to glycidol in the gastrointestinal tract. researchgate.net This conversion is a key consideration, as glycidol is a known genotoxic carcinogen. researchgate.netanalis.com.my
The environment of the gastrointestinal tract, including pH, plays a role in this process. For instance, lipase activity is highly efficient at a pH of 4.8 but is inhibited at a very low pH of 1.7. figshare.com In the absence of lipase, glycidyl esters are relatively stable. figshare.com The presence of a food matrix, such as milk, does not appear to impede this rapid, pH-dependent hydrolysis. figshare.com The rapid release of glycidol from its ester form in the gut makes it readily available for absorption. researchgate.netbund.de
Following oral administration of this compound, glycidol is detected in the plasma, while the parent compound, this compound, is often below the limit of quantification. researchgate.netnih.gov This indicates a swift and extensive hydrolysis in the gastrointestinal tract and rapid absorption of the resulting glycidol. bund.de
In rats, the administration of this compound leads to plasma glycidol concentration-time profiles that are very similar to those observed after the administration of an equimolar dose of glycidol itself. researchgate.netnih.govuzh.ch For example, after administering 341 mg/kg body weight of this compound to rats, the maximum concentration (Cmax) and the area under the curve (AUC) of plasma glycidol were 77% and 128%, respectively, of those seen after a 75 mg/kg body weight dose of glycidol. uzh.ch This suggests a high degree of bioavailability of glycidol from this compound in this species. uzh.ch
The half-life of glycidol in plasma after oral administration in rats has been reported to be 1.28 hours. uzh.ch After intravenous administration, the half-life was shorter, at 0.367 hours. uzh.ch
Significant species differences exist in the toxicokinetics and bioavailability of glycidol derived from this compound, particularly between rodents and primates. nih.govmdpi.com
In a comparative study, male Crl:CD(SD) rats and cynomolgus monkeys were given equimolar doses of this compound (341 mg/kg) or glycidol (75 mg/kg). researchgate.netnih.gov In rats, the plasma glycidol profiles were similar for both administered compounds. nih.gov However, in monkeys, the Cmax and AUC for glycidol after this compound administration were significantly lower than after glycidol administration. nih.gov The oral bioavailability of glycidol in monkeys was 34.3%, which was markedly lower than the 68.8% observed in rats at the same dose of glycidol. nih.gov
Furthermore, the Cmax and AUC for plasma glycidol from this compound in monkeys were only 17% and 56%, respectively, of those observed after direct glycidol administration. uzh.ch The time to reach maximum plasma concentration (Tmax) was also longer in monkeys compared to rats. researchgate.net These findings highlight that the bioavailability of glycidol from this compound is lower in monkeys than in rats, a crucial factor to consider when extrapolating animal data for human risk assessment. nih.govuzh.ch
Interactive Data Table: Comparative Plasma Glycidol Kinetics
| Species | Compound Administered | Dose (mg/kg bw) | Glycidol Cmax (% of Glycidol Dose) | Glycidol AUC (% of Glycidol Dose) |
| Rat | This compound | 341 | 77% | 128% |
| Monkey | This compound | 341 | 17% | 56% |
Data derived from studies comparing equimolar doses of this compound and glycidol. uzh.ch
Once systemically available, glycidol undergoes further metabolism. Due to its reactive epoxide ring, glycidol can react with various cellular components. bund.de A primary detoxification pathway for glycidol involves conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione transferases. uzh.chnih.gov This initial conjugation forms S-(2,3-dihydroxypropyl)glutathione. uzh.chresearchgate.net
This glutathione conjugate is then further metabolized through the mercapturic acid pathway. nih.gov This involves the enzymatic removal of glutamyl and glycine (B1666218) residues to form the cysteine conjugate, which is subsequently N-acetylated to yield the corresponding mercapturic acid derivative, S-(2,3-dihydroxypropyl)mercapturic acid (DHPMA). uzh.chnih.gov DHPMA is a major urinary metabolite and serves as a biomarker for glycidol exposure. uzh.chresearchgate.net In rats, a significant portion of an administered glycidol dose is excreted as DHPMA in the urine. uzh.ch
Other metabolites of glycidol that have been identified in urine include S-(2,3-dihydroxypropyl)cysteine and β-chlorolactic acid. uzh.ch The formation of hemoglobin adducts, such as N-(2,3-dihydroxypropyl)valine (DHPV), is another important consequence of systemic glycidol exposure and is used as a biomarker of internal dose. uzh.chd-nb.info
The release of glycidol from glycidyl esters like this compound is critically dependent on the action of lipases in the digestive tract. nih.govresearchgate.net Lipases are enzymes responsible for the hydrolysis of fats. nih.gov Therefore, factors that influence lipase activity can, in turn, affect the rate and extent of glycidol release and subsequent systemic exposure. nih.gov
It has been proposed that dietary factors, such as high-fat intake, can influence lipase activity. nih.gov For example, a high-fat diet in mice has been shown to lower lipase activity, which in turn reduced the formation of the glycidol-hemoglobin adduct (diHOPrVal) after administration of glycidyl oleate (B1233923). nih.gov This suggests that reduced lipase activity can decrease the in vivo degradation of glycidyl esters to glycidol. nih.gov This finding indicates that dietary habits could potentially modulate the internal exposure and associated risks of glycidyl esters. nih.gov
Metabolite Profiling (e.g., Glutathione Conjugates, Mercapturic Acid Derivatives)
Genotoxicity Studies on this compound and its Metabolites
The genotoxic potential of this compound is primarily attributed to its hydrolysis product, glycidol. researchgate.netnih.gov Glycidol itself is recognized as a genotoxic and carcinogenic compound. researchgate.netwho.int
In a bacterial reverse mutation test (Ames test), both this compound and glycidol showed positive responses, indicating mutagenic activity. researchgate.netnih.gov However, the positive responses for this compound were less potent than those for glycidol and were observed in the same bacterial strains where glycidol showed strong positive results. nih.gov This suggests that the mutagenicity of this compound in this assay is due to the release of glycidol. nih.govmedjrf.com
In an in vitro chromosomal aberration test using Chinese hamster lung cells, this compound did not induce chromosome aberrations. nih.govmedjrf.com In contrast, glycidol did induce structural chromosome aberrations both with and without metabolic activation. nih.gov
In an in vivo bone marrow micronucleus test in mice, neither this compound nor glycidol induced a significant increase in micronucleated polychromatic erythrocytes. nih.govmedjrf.com
Interactive Data Table: Genotoxicity of this compound vs. Glycidol
| Assay | Test System | This compound Result | Glycidol Result |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Positive | Positive (stronger) |
| In Vitro Chromosomal Aberration | Chinese Hamster Lung Cells | Negative | Positive |
| In Vivo Bone Marrow Micronucleus | Mice | Negative | Negative |
Data compiled from published genotoxicity studies. nih.govmedjrf.com
In Vivo Genotoxicity Assessment (e.g., Bone Marrow Micronucleus Test)
Carcinogenicity and Chronic Toxicity Investigations of Glycidol
The carcinogenicity of glycidol, the active metabolite of this compound, has been extensively studied. The International Agency for Research on Cancer (IARC) has classified glycidol as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence of carcinogenicity in experimental animals. bund.defood.gov.uk
Long-term carcinogenicity studies in rodents have provided clear evidence of glycidol's carcinogenic effects. ca.gov
Studies in Rats and Mice: A key two-year study by the National Toxicology Program (NTP) involved the oral administration of glycidol to rats and mice. bund.de In this study, glycidol was shown to increase the incidence of tumors in multiple organs in both sexes of both species. food.gov.ukca.gov
In rats , tumor increases were observed in the peritoneum, tunica vaginalis, brain, forestomach, intestine, mammary gland, skin, thyroid gland, Zymbal's gland, clitoral gland, and oral mucosa. bund.deca.gov
In mice , administration of glycidol led to a significantly higher incidence of Harderian gland tumors and tumors of the forestomach, liver, lung, skin, mammary gland, and uterus. bund.deca.gov
Table 3: Selected Tumor Sites in NTP Long-Term Glycidol Studies
| Species | Sex | Tumor Sites with Increased Incidence |
|---|---|---|
| Rat | Male | Peritoneum, Tunica Vaginalis, Brain, Forestomach, Intestine, Mammary Gland, Skin, Thyroid Gland, Zymbal's Gland bund.deca.gov |
| Female | Leukemia, Brain, Clitoral Gland, Forestomach, Mammary Gland, Oral Mucosa, Thyroid Gland ca.gov | |
| Mouse | Male | Forestomach, Harderian Gland, Liver, Lung, Skin ca.gov |
| Female | Harderian Gland, Mammary Gland, Skin, Subcutaneous Tissue, Uterus ca.gov |
In risk assessment, identifying the most sensitive endpoint—the adverse effect that occurs at the lowest dose—is crucial. For glycidol, carcinogenicity is considered the most critical endpoint for long-term exposure. bund.dewho.int
Based on long-term studies in rats, the development of mesothelioma in the tunica vaginalis and peritoneum in male rats has been identified as among the most sensitive endpoints regarding the genotoxic and carcinogenic effect of glycidol. bund.dewho.int
Other toxic effects of glycidol observed in animal studies include neurotoxicity, nephrotoxicity, and reproductive toxicity, specifically affecting the testes. bund.defood.gov.uk
Carcinogens are broadly classified based on their mechanism of action as either genotoxic or non-genotoxic. plos.orgnih.govmdpi.com
Genotoxic carcinogens directly interact with DNA to cause mutations, and it is generally assumed that there is no threshold below which they are safe. nih.goveuropa.eu
Non-genotoxic carcinogens induce cancer through other mechanisms, such as cytotoxicity, inflammation, or hormonal disruption, and are thought to have a threshold dose. nih.govmdpi.com
There is strong evidence from in vitro data and some from in vivo studies that glycidol is a genotoxic carcinogen. bund.defood.gov.ukwho.int Its ability to form DNA adducts and induce mutations in various test systems supports a genotoxic mode of action. bund.denih.gov The induction of tumors in multiple organs in different species is also characteristic of genotoxic carcinogens. mdpi.com The scientific consensus is that the carcinogenic effects of glycidol are likely mediated through a genotoxic pathway. researchgate.net
Identification of Sensitive Toxicological Endpoints
Biomarkers of Internal Exposure to Glycidol from this compound
Following ingestion, glycidyl esters like this compound are hydrolyzed in the gastrointestinal tract, releasing glycidol which can then systemically circulate. d-nb.inforesearchgate.net To assess the internal exposure to this reactive epoxide, researchers utilize biomarkers, which are measurable indicators of the presence or extent of a substance in the body.
Quantification of N-(2,3-dihydroxypropyl)valine (DHPV) Hemoglobin Adducts
A key biomarker for glycidol exposure is the N-(2,3-dihydroxypropyl)valine (DHPV) hemoglobin adduct. d-nb.infouzh.chmdpi.com Glycidol can react with the N-terminal valine of hemoglobin to form this stable adduct. d-nb.infomdpi.com The formation of DHPV has been documented in both animal studies and in humans following the consumption of food containing glycidyl fatty acid esters. uzh.chpublisso.de
Methods have been developed to quantify DHPV levels in blood samples. One such method involves a modified Edman degradation followed by analysis using ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). d-nb.infonih.gov This allows for the precise measurement of the adduct, providing a reliable metric of internal glycidol exposure. d-nb.info Studies have shown that DHPV is a chemically stable adduct, and its levels decrease in a manner consistent with the normal turnover of red blood cells. osti.govnih.gov
In a controlled human study, the consumption of palm fat with a high content of ester-bound glycidol led to a clear increase in DHPV levels in all participants. The mean adduct level rose from a baseline of 4.0 to 12.2 pmol/g hemoglobin over a 4-week period. d-nb.infonih.gov
Correlation of Adduct Levels with Dietary Intake
Research has focused on establishing a correlation between the levels of DHPV hemoglobin adducts and the dietary intake of glycidyl esters. A controlled exposure study in humans demonstrated a direct relationship between the consumption of glycidyl esters and increased DHPV levels. d-nb.infonih.gov In this study, a mean adduct level/dose ratio of 0.082 pmol 2,3-diHOPr-Val/g hemoglobin per µg glycidol/kg body weight was determined. d-nb.infonih.gov
However, some studies have noted that the background levels of DHPV in the general population are higher than what can be explained by dietary exposure to glycidyl esters alone. nih.govmdpi.com This suggests that there may be other sources of glycidol exposure or endogenous formation of the compound. nih.gov For instance, one study found no significant difference in DHPV levels between a group with increased glycidyl fatty acid ester intake and a group with lower intake. uzh.ch Another study with children showed a fivefold variation in adduct levels (approximately 4–20 pmol/g Hb), which could not be solely attributed to dietary habits. mdpi.com These findings indicate that while DHPV is a proven biomarker for glycidyl exposure, the relationship with dietary intake from sources like this compound can be complex and influenced by other factors. mdpi.comnih.gov
Toxicological Risk Assessment Frameworks
The toxicological risk assessment of glycidyl esters, including this compound, is a critical process for regulatory agencies to protect public health. This involves evaluating the potential for adverse health effects and establishing safe levels of exposure.
Application of Margin of Exposure (MoE)
For genotoxic carcinogens like glycidol, for which a safe threshold cannot be established, the Margin of Exposure (MoE) approach is utilized for risk characterization. fediol.eubund.deeufic.org The MoE is a ratio of a toxicological reference point, such as the benchmark dose lower confidence limit (BMDL10) or the dose that causes tumors in 25% of animals (T25), to the estimated human exposure. bund.defood.gov.uknih.gov A higher MoE indicates a lower level of health concern. eufic.org
The European Food Safety Authority (EFSA) and other bodies consider an MoE of 25,000 or higher to be of low concern for public health. bund.defood.gov.ukeuropa.eu For glycidol, EFSA selected a T25 value of 10.2 mg/kg body weight per day. food.gov.uk Exposure scenarios for infants, toddlers, and other children have resulted in MoEs ranging from 12,800 down to 2,100 for infants on a formula-only diet, raising health concerns. food.gov.ukeuropa.eu
Margin of Exposure (MoE) for Glycidol
| Population Group | Estimated MoE Range | Level of Health Concern (if MoE < 25,000) |
|---|---|---|
| Infants (Formula-only) | 2,100 - 5,500 | High |
| Infants, Toddlers, Children | 4,900 - 12,800 | Concern |
| General Population (High Consumers) | < 25,000 | Potential Concern |
Regulatory Classifications and Risk Management Strategies
Glycidol is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). nih.govdiva-portal.orgwho.int This classification underscores the need for stringent risk management strategies.
Regulatory bodies have implemented measures to reduce exposure to glycidyl esters from food. The European Union has established maximum levels for glycidyl fatty acid esters in various foodstuffs, including vegetable oils and fats, infant formula, and foods for special medical purposes. merieuxnutrisciences.comages.ateurofins.de For instance, Regulation (EU) 2023/915 sets these maximum levels. merieuxnutrisciences.comeurofins.de
Mitigation strategies focus on preventing the formation of glycidyl esters during the food production process, particularly during the high-temperature refining of edible oils. fediol.euresearchgate.net These strategies include modifying the refining process, such as reducing the temperature and duration of the deodorization step, and removing precursors from the raw materials. fediol.euresearchgate.netcfs.gov.hk The food industry has been actively working on implementing these mitigation measures to lower the levels of glycidyl esters in their products. fediol.eucfs.gov.hk
Analytical Methodologies for Glycidyl Linoleate Quantification
Direct Detection Approaches
Direct methods aim to quantify the intact glycidyl (B131873) linoleate (B1235992) molecule without prior chemical modification. These techniques are valued for their specificity and ability to provide information on individual glycidyl ester species. analis.com.my
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem (LC-MS/MS) and high-resolution (LC-TOFMS, UHPLC-MS/MS-QqQ) variations are the most prominent direct detection methods for glycidyl linoleate. analis.com.myresearchgate.netresearchgate.netacs.org These methods offer high sensitivity and specificity, allowing for the quantification of individual glycidyl esters, including this compound, directly from the oil matrix. analis.com.mynih.gov
Sample preparation for LC-MS analysis often involves a dilution step, and in some cases, a cleanup procedure using solid-phase extraction (SPE) to remove matrix interferences. researchgate.netresearchgate.net For instance, a double SPE procedure has been successfully employed to clean up oil samples before LC-MS analysis. researchgate.net However, some methods have been developed that require no sample cleanup, simplifying the workflow. nih.gov
The use of different LC-MS platforms has been explored. For example, a method was validated using both a time-of-flight (LC-TOF-MS) and a triple-quadrupole (LC-MS/MS) system for the analysis of seven glycidyl esters, including this compound. researchgate.netacs.org Ultra-high-performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (MS/MS-QqQ) has also been utilized, demonstrating the continuous advancement in chromatographic separation and detection capabilities.
A key advantage of direct LC-MS methods is the avoidance of harsh chemical reactions that could potentially alter the analyte or lead to the interconversion between different related compounds. mdpi.com
Table 1: Selected LC-MS Methods for Direct this compound Quantification
| Method | Instrumentation | Sample Preparation | Key Findings |
| LC-MS/MS | Triple Quadrupole | Two-step SPE | LOQ at or below 30 ng/g for glycidyl esters. researchgate.net |
| LC-TOF-MS & LC-MS/MS | Time-of-Flight & Triple Quadrupole | GPC and SPE | LOQ between 50 and 100 μg/kg. acs.org |
| LC-MS | Single Quadrupole | Dilution only | Acceptable recovery without sample cleanup. nih.gov |
| UHPLC-MS/MS | Triple Quadrupole | QuEChERS and SPE | Low ppb to ppt (B1677978) sensitivities achievable. spettrometriadimassa.it |
Supercritical Fluid Chromatography-High-Resolution Mass Spectrometry (SFC-HRMS)
Supercritical fluid chromatography (SFC) coupled with high-resolution mass spectrometry (HRMS) presents a rapid and efficient alternative for the direct analysis of glycidyl esters. chromatographyonline.com This "dilute and shoot" approach significantly reduces sample preparation time by eliminating the need for hydrolysis and derivatization steps. researchgate.netchromatographyonline.com An SFC-HRMS/MS method was developed for the simultaneous determination of nine 3-MCPD esters and seven glycidyl esters, including this compound, in a single run. chromatographyonline.com The method demonstrated good performance characteristics, meeting the criteria required by regulatory bodies. chromatographyonline.com
Application of Isotope-Labeled Internal Standards in Quantification
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of accurate quantification in mass spectrometry-based methods. acanthusresearch.com For this compound analysis, isotopically labeled analogues such as ¹³C-labeled glycidyl esters are employed to compensate for matrix effects and variations in instrument response. acs.org These standards, being chemically identical to the analyte but with a different mass, co-elute and experience the same ionization suppression or enhancement, leading to more accurate and precise results. acanthusresearch.comscispace.comlgcstandards.com The use of SIL-IS has been shown to significantly improve the precision of analytical methods. scispace.com For comprehensive analysis, a suite of labeled standards corresponding to the different fatty acid esters is often necessary. analis.com.my
Indirect Determination Methodologies
Indirect methods involve the chemical or enzymatic release of glycidol (B123203) from the glycidyl ester backbone, followed by the quantification of the liberated glycidol. analis.com.mybund.de These methods are often used for routine analysis due to the requirement of fewer reference standards. nih.gov
Hydrolysis-Based Approaches (Chemical and Enzymatic)
Indirect methods rely on the hydrolysis of glycidyl esters to release glycidol. This can be achieved through chemical means, using either acidic or alkaline conditions, or through enzymatic hydrolysis. mdpi.comnih.gov
Chemical Hydrolysis: Alkaline-catalyzed ester cleavage is a common approach. bund.de For instance, AOCS Official Method Cd 29c-13 utilizes a dilute sodium hydroxide (B78521) solution or sodium methoxide (B1231860) in methanol (B129727) for base catalysis. analis.com.my
Enzymatic Hydrolysis: Lipases, such as Candida rugosa lipase (B570770), can be used for the enzymatic release of glycidol from the esters. nih.gov This approach is often considered milder than chemical hydrolysis.
Following hydrolysis, the released glycidol is typically converted into a more stable and detectable derivative. analis.com.my
Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
After hydrolysis, the liberated glycidol is derivatized to enhance its volatility and improve its chromatographic properties for analysis by gas chromatography-mass spectrometry (GC-MS). analis.com.myrestek.com A common derivatization agent is phenylboronic acid (PBA), which reacts with the diol structure of the hydrolyzed glycidol. analis.com.myeuropa.eu
In some indirect methods, the glycidol released from glycidyl esters is converted to 3-monobromopropanediol (3-MBPD) or 3-MCPD, which is then derivatized with PBA and analyzed by GC-MS. mdpi.combund.denih.gov The quantification of glycidyl esters is then calculated based on the amount of the derivatized product, often by subtracting the amount of pre-existing 3-MCPD esters in the sample. bund.de
While indirect methods are widely used, they can be more time-consuming due to the multiple sample preparation steps, including hydrolysis, neutralization, and derivatization. analis.com.my
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical step in the analytical workflow for quantifying this compound, especially in complex food matrices such as edible oils. The primary goal is to remove interfering substances like triglycerides, which constitute the bulk of the oil, while efficiently extracting and concentrating the target analyte.
Solid-phase extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of glycidyl esters, including this compound, from edible oil samples. researchgate.netanalis.com.my This method relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase.
Multi-step SPE protocols are often necessary to achieve the required level of cleanliness for sensitive analysis. A common approach involves a two-step SPE procedure. researchgate.net For instance, a C18 cartridge can be used in the first step, followed by a silica-based cartridge. researchgate.netresearchgate.net In one such method, a 10 mg sample of oil is dissolved in acetone, spiked with a deuterium-labeled internal standard, and then purified on a C18 cartridge using methanol as the eluent. researchgate.net This is followed by further purification on a normal silica (B1680970) SPE cartridge with a 5% ethyl acetate (B1210297) in hexane (B92381) solution. researchgate.net For samples with expected low concentrations (below 0.5 mg/kg), a larger sample size (0.5 g) can be pre-concentrated on a silica column. nih.gov
Another multi-step SPE procedure for high-fat-content foods involves a three-stage cleanup. jfda-online.com The process may start with extraction using ethyl acetate, followed by concentration and redissolving in a dichloromethane/hexane mixture. jfda-online.com The sample is then loaded onto a preconditioned silica SPE cartridge, and fractionation is achieved using different solvent mixtures. jfda-online.com For some matrices, a hydrophilic-lipophilic balanced (HLB) SPE cartridge is used for final purification. nih.gov
The choice of sorbents and elution solvents is critical and depends on the specific matrix and the target analytes. For example, a mixture of sorbents like Si-SAX, PSA, and Z-sep+ has been optimized for cleaning extracts from vegetable oils, margarine, biscuits, and croissants. nih.gov
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is another effective technique for removing high-molecular-weight interferences from sample extracts. acs.orggilson.com This method separates molecules based on their size in solution. gilson.com In the context of this compound analysis in edible oils, GPC is particularly useful for separating the smaller glycidyl ester molecules from the much larger triglyceride molecules that dominate the matrix. nih.govresearchgate.net
A validated method for analyzing seven glycidyl esters, including this compound, in various edible oils combines GPC with an additional SPE cleanup step on silica gel. acs.orgnih.gov This approach allows for the efficient removal of the matrix from a 400 mg oil sample loaded onto the GPC column, enabling the detection of low contamination levels. acs.orgnih.gov The automated nature of GPC systems allows for the reproducible extraction of multiple samples in a relatively short period. acs.org GPC is effective in removing a range of interfering substances, including lipids, proteins, and pigments, which leads to more reliable analytical results and reduces instrument downtime. gilson.com
Solid-Phase Extraction (SPE), Including Multi-Step Protocols
Method Validation and Performance Evaluation
The validation of analytical methods is essential to ensure that they are reliable, accurate, and fit for purpose. This process involves evaluating several key performance characteristics.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
For glycidyl esters, these limits are often determined based on the signal-to-noise (S/N) ratio, typically with an S/N of 3 for LOD and 10 for LOQ. nih.govmdpi.com The LOD and LOQ for this compound and other glycidyl esters can vary significantly depending on the analytical technique and sample preparation method used.
For instance, a method involving lipase hydrolysis and modified QuEChERS sample preparation followed by GC-MS analysis reported an LOD and LOQ for glycidol (the precursor to glycidyl esters) of 0.02 mg/kg and 0.1 mg/kg, respectively. nih.gov An LC-MS/MS method with a two-step SPE cleanup achieved method detection limits in the range of 70-150 µg/kg for individual glycidyl esters when using a 10 mg sample, and 1-3 µg/kg with a 0.5 g sample. nih.gov Another direct analysis method using LC-TOFMS reported an LOQ for total glycidyl esters of approximately 100 µg/kg. ovid-verband.de A UPLC-ELSD method determined an LOQ of 0.6 µg glycidol equivalents/g of oil for each glycidyl ester species. researchgate.netresearchgate.net In another study using UHPLC-MS/MS, the LOQs ranged from 0.01 to 0.1 mg/kg. nih.gov
The following table summarizes the LOD and LOQ values for glycidyl esters from various studies:
| Analytical Method | Analyte | LOD | LOQ | Matrix |
| GC-MS nih.gov | Glycidol | 0.02 mg/kg | 0.1 mg/kg | Edible Oil |
| LC-MS/MS nih.gov | Individual GEs | 1-3 µg/kg (0.5g sample) | - | Virgin Olive Oil |
| LC-TOFMS ovid-verband.de | Total GEs | - | ~100 µg/kg | Edible Oil |
| UPLC-ELSD researchgate.netresearchgate.net | Each GE species | - | 0.6 µg glycidol equivalents/g | Extra-virgin Olive Oil |
| UHPLC-MS/MS nih.gov | Glycidyl esters | - | 0.01 to 0.1 mg/kg | Vegetable oils, margarine, biscuits, croissants |
| GC-MS/MS researchgate.net | GEs | 1.5 µg/kg | 5 µg/kg | Infant Formula |
This table is based on data from multiple sources and is intended for illustrative purposes.
Accuracy, repeatability, and reproducibility are fundamental to validating the performance of an analytical method. plos.org Accuracy refers to the closeness of a measured value to the true value. Repeatability (intra-day precision) measures the variation in results obtained by the same operator, on the same equipment, over a short period. horiba.com Reproducibility (inter-laboratory precision) assesses the variation in results when the analysis is performed in different laboratories. horiba.com
For this compound and other glycidyl esters, accuracy is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.gov Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govplos.org
In a study using lipase hydrolysis and modified QuEChERS, the repeatability for glycidol at 0.5 mg/kg and 1.0 mg/kg spiking levels showed RSDs of 7.2% and 5.4%, respectively. nih.gov The intermediate precision (inter-day) for the same method had RSDs of 4.3% and 3.9% at the same spiking levels. nih.gov An interlaboratory study for a method using two-step SPE and LC-MS reported repeatability (RSDr) ranging from 6.85% to 19.88% and reproducibility (RSDR) from 16.58% to 35.52% for samples with GE concentrations greater than 0.5 mg/kg. researchgate.netresearchgate.net Another method validation showed trueness values (a measure of accuracy) between 72% and 118% and precision lower than 20%. nih.gov
The following table provides a summary of precision data from different studies:
| Method | Parameter | Spiking Level/Concentration | RSD/CV (%) | Matrix |
| Lipase hydrolysis, QuEChERS, GC-MS nih.gov | Repeatability (RSD) | 0.5 mg/kg | 7.2 | Edible Oil |
| Lipase hydrolysis, QuEChERS, GC-MS nih.gov | Repeatability (RSD) | 1.0 mg/kg | 5.4 | Edible Oil |
| Lipase hydrolysis, QuEChERS, GC-MS nih.gov | Intermediate Precision (RSD) | 0.5 mg/kg | 4.3 | Edible Oil |
| Lipase hydrolysis, QuEChERS, GC-MS nih.gov | Intermediate Precision (RSD) | 3.9 | 1.0 mg/kg | Edible Oil |
| Two-step SPE, LC-MS researchgate.netresearchgate.net | Repeatability (RSDr) | > 0.5 mg/kg | 6.85 - 19.88 | Various Oils |
| Two-step SPE, LC-MS researchgate.netresearchgate.net | Reproducibility (RSDR) | > 0.5 mg/kg | 16.58 - 35.52 | Various Oils |
| UHPLC-MS/MS nih.gov | Precision | - | < 20 | Vegetable oils, margarine, etc. |
| UPLC-ELSD mdpi.com | Intermediate Precision (CV) | - | ≤ 14 | Extra-virgin Olive Oil |
This table is based on data from multiple sources and is intended for illustrative purposes.
Recovery studies are performed to assess the efficiency of the extraction and cleanup steps of an analytical method. uzh.ch This is typically done by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the spiked amount. nih.gov
Matrix effects are a common challenge in LC-MS analysis, where co-eluting compounds from the sample matrix can either enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. nih.gov The use of isotopically labeled internal standards is a common strategy to compensate for both recovery losses and matrix effects. acs.orgnih.gov
In a method using GPC and SPE cleanup, recoveries for seven glycidyl esters ranged from 68% to 111%, with an average of 93%. acs.org To account for matrix effects, quantification was performed by automated standard addition to the extracts. acs.org Another study using a direct LC-MS method without sample cleanup reported recovery values ranging from 82.7% to 147.5%. nih.gov While some values were outside the ideal 80-120% range, all were above 80%, suggesting the absence of significant ion suppression. nih.gov A method using a two-step SPE and LC-MS/MS reported average recoveries of five glycidyl esters spiked at 0.1, 1, and 10 mg/kg to be in the range of 84% to 108%. nih.gov In a validation study for a method analyzing various foodstuffs, spike recovery was within 70% to 125%. mdpi.com
The following table summarizes recovery data from different analytical methods:
| Method | Spiking Level | Recovery Range (%) | Average Recovery (%) | Matrix |
| GPC, SPE, LC-MS acs.org | Not specified | 68 - 111 | 93 | Edible Oils |
| Direct LC-MS nih.gov | LOQ and higher | 82.7 - 147.5 | - | Various Oils |
| Two-step SPE, LC-MS/MS nih.gov | 0.1, 1, 10 mg/kg | 84 - 108 | - | Virgin Olive Oil |
| UPLC-ELSD researchgate.netresearchgate.net | Not specified | 88.3 - 107.8 | - | Extra-virgin Olive Oil |
| UHPLC-MS/MS nih.gov | Not specified | 72 - 118 (Trueness) | - | Vegetable oils, margarine, etc. |
| GC-MS/MS mdpi.com | 30 - 7500 µg/kg | 70 - 125 | - | Milk, cooking oil, lard |
This table is based on data from multiple sources and is intended for illustrative purposes.
Comparison with Established Standardized Methods
The quantification of this compound, a significant process contaminant in refined edible oils, is approached through two main analytical strategies: indirect and direct methods. Several standardized methods have been developed and validated by international bodies such as the American Oil Chemists' Society (AOCS) and the International Organization for Standardization (ISO). These methods differ in their principles, complexity, and the form of the analyte being quantified. A comparative analysis of these established methods is crucial for laboratories to select the most appropriate approach based on their specific requirements for accuracy, throughput, and analytical capabilities.
Indirect methods are predicated on the chemical transformation of glycidyl esters into a common, more easily analyzable molecule. In contrast, direct methods aim to quantify the intact this compound molecule. The choice between these approaches often involves a trade-off between analytical precision and sample throughput.
Indirect Analytical Methods
Indirect methods are widely adopted for routine monitoring due to their robustness and the availability of standardized protocols. These methods typically involve the cleavage of the ester bond to release glycidol, which is then derivatized and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).
AOCS Official Method Cd 29c-13 / ISO 18363-1: This method, also known as the differential method or DGF C-VI 18 (10), is designed for rapid screening. analis.com.myrsc.org It involves a fast alkaline-catalyzed transesterification to release glycidol and 3-monochloropropanediol (3-MCPD). The total amount of 3-MCPD and glycidol (which is converted to 3-MCPD) is determined in one assay (Assay A), while a second assay (Assay B) measures only the 3-MCPD content. The glycidyl ester content is then calculated by the difference between the two results. analis.com.mystandards.govt.nz While this method boasts a short analysis time of approximately 1.5 to 2 hours, the indirect calculation of glycidyl esters can be prone to errors, especially at low concentrations. fediol.eufediol.eu
AOCS Official Method Cd 29a-13 / ISO 18363-3: Referred to as the "Unilever method," this procedure involves a slow acid-catalyzed transesterification. fediol.eufediol.eu A key feature of this method is the conversion of glycidyl esters into 3-monobromopropanediol (3-MBPD) monoesters before the cleavage of the ester bond. iteh.ainqacdublin.com The released 3-MBPD is then derivatized and quantified by GC-MS, providing a direct measurement of the original glycidyl ester content. fediol.eu Although this method is considered to provide very accurate results for glycidyl esters, it is significantly more time-consuming, with analysis times exceeding 16 hours. fediol.eufediol.eu
AOCS Official Method Cd 29b-13 / ISO 18363-2: Known as the "3-in-1 method," this approach uses a slow alkaline-catalyzed transesterification to release 2-MCPD, 3-MCPD, and glycidol. fediol.eu Similar to AOCS Cd 29a-13, glycidol is converted to 3-MBPD for quantification, which allows for a more direct and accurate measurement of glycidyl esters compared to the differential method. standards.govt.nzfediol.eu However, it also shares the disadvantage of a long analysis time of over 16 hours. fediol.eu
ISO 18363-4:2021 / AOCS Cd 29f-21: This more recent standard, also known as the "Zwagerman-Overman method," utilizes a fast alkaline transesterification similar to AOCS Cd 29c-13 but incorporates isotopically labeled internal standards for both 3-MCPD and glycidol. This allows for the correction of the partial conversion of 3-MCPD to glycidol during the reaction, enabling a direct and more accurate quantification of glycidyl esters in a short analysis time (1.5-2 hours). fediol.eujournalmeattechnology.com The main drawback of this method is the requirement for more sophisticated GC-MS/MS equipment. fediol.eu
Direct Analytical Methods
Direct methods offer the significant advantage of quantifying the intact this compound molecule, thereby avoiding potential inaccuracies associated with chemical conversions. These methods typically employ Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
LC-MS/MS Based Methods: Direct quantification using LC-MS or tandem mass spectrometry (LC-MS/MS) allows for the separation and detection of individual glycidyl esters, including this compound. analis.com.myresearchgate.net These methods usually involve a sample preparation step, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), to remove the bulk of the triacylglycerol matrix before analysis. acs.org The use of stable isotope-labeled internal standards for each analyte in stable isotope dilution analysis (SIDA) can provide high accuracy and precision. researchgate.net While direct methods are highly specific and can provide a more detailed profile of glycidyl esters, they require a larger number of reference standards and internal standards, which may not all be commercially available. analis.com.my A collaborative study for a direct LC-MS method for several glycidyl esters, including this compound, has been conducted, demonstrating its suitability for quantification in edible oils. researchgate.net
Performance Comparison
The selection of an analytical method for this compound quantification depends on a balance of factors including the required level of accuracy, the number of samples to be analyzed, and the available instrumentation. The following table summarizes the performance characteristics of the compared methods. It is important to note that much of the available data from collaborative studies on indirect methods report the performance for total glycidyl esters (expressed as glycidol equivalent) rather than for individual esters like this compound.
| Method | Principle | Analyte Measured | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSDr/RSDR %) | Analysis Time | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|---|---|---|
| AOCS Cd 29c-13 / ISO 18363-1 | Indirect, fast alkaline transesterification, differential measurement | Total Glycidyl Esters (as glycidol, calculated) | ~0.1 mg/kg (as glycidol) nih.gov | Not directly measured for GE | Variable, depends on concentration | ~1.5 - 2 hours fediol.eu | Fast, suitable for high-throughput screening | Indirect calculation can be inaccurate, especially at low levels fediol.eucabidigitallibrary.org |
| AOCS Cd 29a-13 / ISO 18363-3 | Indirect, slow acid transesterification | Total Glycidyl Esters (as 3-MBPD) | 0.03 - 0.1 mg/kg (as glycidol) researchgate.netiteh.ai | ~88 - 115% (for bound glycidol) acs.org | RSDr: ~2-7% nih.gov | > 16 hours fediol.eu | High accuracy, direct measurement of GE derivative | Very time-consuming, complex procedure |
| AOCS Cd 29b-13 / ISO 18363-2 | Indirect, slow alkaline transesterification | Total Glycidyl Esters (as 3-MBPD) | ~0.1 mg/kg (as glycidol) | Generally high | Good | > 16 hours fediol.eu | Accurate, simultaneous determination of 2- & 3-MCPD esters | Very time-consuming |
| ISO 18363-4 / AOCS Cd 29f-21 | Indirect, fast alkaline transesterification with isotope correction | Total Glycidyl Esters (as 3-MBPD) | 18 µg/kg (as glycidol) journalmeattechnology.com | 91.3% journalmeattechnology.com | RSDr: 5.1%, RSDR: 19.1% journalmeattechnology.com | ~1.5 - 2 hours fediol.eu | Fast and accurate due to isotope correction | Requires GC-MS/MS instrumentation fediol.eu |
| Direct LC-MS/MS | Direct analysis | Intact this compound | 50 - 100 µg/kg acs.org | 68 - 111% acs.org | RSDr: 6.85-19.88%, RSDR: 16.58-35.52% (for individual GE >0.5 mg/kg) researchgate.net | Variable, but generally faster than slow indirect methods | High specificity, quantifies individual esters | Requires multiple standards, matrix effects can be an issue |
Mitigation and Prevention Strategies for Glycidyl Linoleate Formation
Strategies to Reduce Precursor Concentrations (MAGs and DAGs)
The primary precursors for the formation of glycidyl (B131873) esters, including glycidyl linoleate (B1235992), are partial acylglycerols, specifically monoacylglycerols (MAGs) and diacylglycerols (DAGs). mpoc.org.mynih.gov Therefore, a crucial strategy for mitigation is to minimize the concentration of these precursors in the crude oil before it undergoes high-temperature refining.
The formation of MAGs and DAGs is largely a result of the enzymatic hydrolysis of triacylglycerols (TAGs) by lipase (B570770). keypublishing.orgftb.com.hr The activity of this enzyme is influenced by several factors, from agricultural practices to post-harvest handling. nih.govkeypublishing.org Key strategies to reduce precursor concentrations include:
Good Agricultural Practices: The conditions under which oil-producing plants are grown, including climate, soil, and fertilization, can affect the initial quality of the raw material. keypublishing.orgftb.com.hr
Harvesting and Handling: Minimizing damage to oil fruits or seeds is essential, as bruised or damaged materials exhibit higher lipolytic activity. mpoc.org.my Practices such as timely harvesting, avoiding overripe or rotten fruit, and careful handling can significantly reduce the formation of MAGs and DAGs. keypublishing.org
Post-Harvest Processing: The time between harvesting and processing should be minimized to limit lipase activity. keypublishing.org Rapid sterilization of oil palm fruits, for instance, helps to inactivate the enzymes responsible for the hydrolysis of TAGs. nih.gov Extraction within 48 hours of harvest has been shown to result in lower levels of MAGs and DAGs. nih.gov
Crude Oil Washing: Washing crude oil with polar solvents like water or a water/alcohol mixture can help remove water-soluble precursors, although this is more effective for chloride precursors of 3-MCPD esters than for DAGs. nih.govacs.orgresearchgate.net
Studies have established a clear correlation between DAG content and GE formation. For example, it was found that refined oils with a high DAG content (87%) had a GE content 10 times higher than oils with a low DAG content (3.9–6.8%). nih.govsrce.hr Keeping DAG levels below 4% in crude palm oil has been suggested as a target to reduce GE formation during deodorization. mpoc.org.my
Process Optimization during Thermal Treatment
The deodorization step, which involves heating oil to high temperatures (typically 230-260°C) to remove volatile compounds and free fatty acids (FFAs), is the main stage where glycidyl esters are formed. mpoc.org.myaocs.org Optimizing this process is a key mitigation strategy.
The formation of glycidyl esters is directly proportional to both the temperature and duration of the deodorization process. mpoc.org.mynih.gov Research has consistently shown that GE levels increase with rising temperatures, with significant formation beginning around 200°C and accelerating at temperatures above 230°C. mpoc.org.myital.sp.gov.br
Key research findings include:
Lowering the deodorization temperature is an effective way to reduce GE formation. mpoc.org.myfao.org For example, deodorizing oils at temperatures below 230°C can avoid significant GE formation. mpoc.org.my
A study on palm oil deodorization at various temperatures (210, 230, 250, and 270 °C) and times (30 to 120 minutes) found that GE levels rose considerably above 250 °C. nih.govresearchgate.net At 270°C, the GE concentration increased over time, whereas at lower temperatures, the influence of time was less significant. ital.sp.gov.br
While lowering the temperature is effective, it must be balanced with the need to achieve desired oil quality, such as color and flavor. sciendo.com To compensate for the reduced heat bleaching effect at lower temperatures, the residence time may need to be increased. mpoc.org.my
Alternative deodorization techniques can reduce the thermal load. These include using a stronger vacuum to lower the boiling point of volatile compounds, dual deodorization (a short period at high temperature followed by a longer period at a lower temperature), and short-path distillation. mpoc.org.my
A lab-scale study on sunflower, rapeseed, and soybean oils demonstrated the significant effects of both temperature and residence time on GE formation, with temperature being the more influential factor. sciendo.comresearchgate.net
Effect of Deodorization Temperature on Glycidyl Ester (GE) Formation in Palm Oil
This table summarizes findings from a study that tested GE formation under different temperature and time conditions. Note the significant increase in GE levels at 270°C.
| Deodorization Time (min) | GE at 230°C (mg/kg) | GE at 250°C (mg/kg) | GE at 270°C (mg/kg) |
|---|---|---|---|
| 30 | 0.40 | 1.55 | 4.50 |
| 60 | 0.43 | 1.65 | 6.80 |
| 90 | 0.42 | 1.60 | 7.90 |
| 120 | 0.45 | 1.70 | 8.51 |
Data adapted from Tivanello et al. (2020). ital.sp.gov.br
Application of Adsorbents and Catalysts
Another effective mitigation strategy is the use of adsorbents to remove either the GE precursors (MAGs and DAGs) or the GEs themselves after they have formed. acs.org This can be done during the bleaching step or as a post-refining treatment.
Commonly used adsorbents include:
Activated Carbon: Acid-washed activated carbon has shown high efficiency in removing GEs from palm oil. One study reported a removal rate of over 95%. researchgate.net Another found a 97% reduction in GEs. nih.gov
Bleaching Clays (B1170129): Increasing the amount of bleaching clay can help reduce GE formation. fao.org pH-neutral clays are particularly useful as they reduce the oil's acidity, which can otherwise contribute to precursor formation. fao.org
Synthetic Magnesium Silicate: This adsorbent has been shown to reduce the concentration of GEs and related compounds. researchgate.net
Zeolites: Calcinated zeolite is another material capable of lowering GE levels. acs.orgresearchgate.net
Metal-Organic Frameworks (MOFs): These materials have been investigated for their ability to selectively adsorb and remove GEs and their precursors. nih.gov A study using a titanium-based MOF (Ti-MOF) achieved up to 58% removal of GEs from palm oil.
The effectiveness of these adsorbents can be influenced by factors such as dosage, contact time, and temperature. researchgate.netgoogle.com
Role of Antioxidants in Inhibiting Formation
Antioxidants can play a significant role in mitigating the formation of glycidyl linoleate by inhibiting oxidative mechanisms that may contribute to its creation. researchgate.netijmrhs.com They function by scavenging free radicals, which are believed to be involved in the formation pathway of GEs at high temperatures. researchgate.netacs.orgnih.gov
Both natural and synthetic antioxidants have been studied for their inhibitory effects:
Synthetic Antioxidants: Tert-butylhydroquinone (B1681946) (TBHQ) has been shown to effectively inhibit GE formation. researchgate.net Other synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) have also demonstrated inhibitory capacity. researchgate.netsemanticscholar.org
Natural Antioxidants:
Tocopherols (Vitamin E): As a natural component of many vegetable oils, α-tocopherol can inhibit GE formation. acs.orgnih.gov
Plant-Based Antioxidants: Sesame oil, rich in natural antioxidants, was found to inhibit GE formation in various other oils during deodorization. researchgate.net Other effective natural antioxidants include quercetin, astaxanthin, propyl gallate (PG), and L-ascorbyl palmitate (AP). researchgate.net
One study investigating seven different antioxidants found that all significantly inhibited GE generation in rice oil when heated. researchgate.net The inhibitory effects were ranked, with propyl gallate (PG) showing the highest inhibition rate at 43.20%. researchgate.net
Inhibitory Effects of Various Antioxidants on GE Formation in Rice Oil
This table shows the percentage of GE inhibition by different antioxidants (at 0.06% concentration) in rice oil heated at 240°C for 1.5 hours.
| Antioxidant | Inhibition Rate (%) |
|---|---|
| Propyl Gallate (PG) | 43.20 |
| Astaxanthin (AS) | 30.82 |
| L-Ascorbyl Palmitate (AP) | 27.72 |
| Puerarin (PU) | > TBHQ |
| Tert-butylhydroquinone (TBHQ) | > Quercetin |
| Quercetin (QU) | > α-tocopherol |
| α-tocopherol (VE) | Lowest |
Data adapted from a 2024 study on antioxidant effects. researchgate.net
Enzymatic Approaches in Oil Processing
Enzymatic methods represent a promising and highly specific approach to mitigating GE formation. nih.gov These strategies can be used to either reduce the concentration of precursors or to break down the GEs after they have formed.
One reported approach involves an enzyme cascade to convert GEs into the harmless compound glycerol (B35011). researchgate.net This process could involve:
Using a lipase, such as Candida antarctica lipase A, to hydrolyze glycidyl esters back to free glycidol (B123203).
Employing a halohydrin dehalogenase from bacteria (e.g., Arthrobacter sp.) to convert the resulting glycidol into glycerol. researchgate.net
Enzymatic approaches offer the advantage of high specificity and the ability to operate under mild conditions, avoiding the harsh treatments associated with some other mitigation methods. nih.govresearchgate.net
Advanced Research and Emerging Applications of Glycidyl Linoleate
Kinetic Modeling and Degradation Mechanism Studies
The study of the formation and degradation kinetics of glycidyl (B131873) esters, including glycidyl linoleate (B1235992), is critical, particularly in the context of food processing where they can form at high temperatures. Research has focused on understanding the reaction pathways and the factors influencing their stability.
Pseudo-First-Order Reaction Kinetics
Kinetic models have been developed to describe the behavior of glycidyl esters (GEs) under thermal stress. Studies investigating the formation and degradation of GEs in palm oil and chemical models during high-temperature heating have shown that both processes follow pseudo-first-order reaction kinetics. acs.orgacs.orgnih.gov This kinetic model implies that the rate of reaction is directly proportional to the concentration of one reactant, even if other reactants are present. The adherence of the reaction rate constants to the Arrhenius equation further allows for the prediction of reaction rates at different temperatures. acs.orgacs.orgnih.gov The simultaneous formation and degradation of GEs are significantly enhanced as the temperature increases. acs.org
In other related studies, the adsorption kinetics of glycidyl esters onto adsorbents has also been explored. For instance, the adsorption of glycidyl palmitate was found to follow a pseudo-second-order model, indicating a different rate-limiting step compared to its thermal degradation. researchgate.netnih.gov
Activation Energy Determinations for Formation and Degradation
Activation energy (Ea) is a crucial parameter that quantifies the energy barrier that must be overcome for a reaction to occur. For glycidyl esters, the activation energy for degradation has been found to be significantly lower than that for its formation. One study estimated the activation energy for GE degradation to be 12.87 kJ/mol, while the formation reaction required 34.58 kJ/mol. acs.orgacs.orgnih.gov This considerable difference indicates that the degradation of glycidyl esters is a more favorable pathway and occurs more readily than their formation, especially at elevated temperatures. acs.orgacs.org This finding helps explain the observed decrease in GE content in systems like food frying over time. acs.org
| Reaction | Activation Energy (Ea) | Source |
|---|---|---|
| Formation | 34.58 kJ/mol | acs.orgacs.orgnih.gov |
| Degradation | 12.87 kJ/mol | acs.orgacs.orgnih.gov |
Investigation of Decomposition Products (e.g., monoacylglycerol, fatty acid, glycerol)
Under heating, glycidyl esters decompose into several products. The primary degradation pathway involves the ring-opening of the epoxide group to form monoacylglycerol. acs.orgacs.org This is then followed by hydrolysis, which liberates the free fatty acid and glycerol (B35011). acs.orgacs.org Investigations using Fourier transform infrared (FTIR) spectroscopy have confirmed the decomposition by showing a decrease in the band intensities corresponding to the epoxy and ester carboxyl groups over heating time. acs.orgacs.org
Notably, these studies did not find evidence for the formation of a cyclic acyloxonium intermediate, suggesting it is not involved in the thermal degradation pathway of glycidyl esters. acs.orgacs.org Other research on the thermal decomposition of glycidyl palmitate at high temperatures (180-200°C) identified the formation of polar compounds, hydrocarbons (like pentadecane (B166386) through decarboxylation), and various aldehydes. tandfonline.com This indicates that glycidyl esters are less stable than triacylglycerols at high temperatures and can decompose into a variety of compounds. tandfonline.com
Synthesis and Modification for Functional Materials
The unique chemical structure of glycidyl linoleate, featuring both an epoxide ring and unsaturated bonds, makes it a valuable building block for creating new functional materials. Its reactivity is exploited in polymerization reactions to develop advanced coatings and resins.
Polymerization Reactions Involving Glycidyl Methacrylate (B99206) and Linoleic Acid
A common and efficient method to create functional monomers for polymer synthesis involves the reaction of linoleic acid with glycidyl methacrylate (GMA). google.comconicet.gov.ar In this reaction, the carboxylic acid group of linoleic acid opens the epoxide ring of GMA, resulting in a new monomer that contains a methacrylate group (for polymerization), a hydroxyl group, and the unsaturated bonds from the original linoleic acid. google.comconicet.gov.ar This process, often catalyzed, can be driven to completion at temperatures between 70°C and 100°C. google.com
These resulting methacrylated fatty acid monomers are valuable as they can undergo free-radical polymerization to form polymers with a high bio-based content. conicet.gov.arresearchgate.net The properties of the final polymer can be customized by selecting different fatty acids, allowing for tailored materials. google.com For instance, monomers derived from linoleic acid can be copolymerized with other monomers like styrene (B11656) to create elastomeric materials with shape-memory properties. researchgate.net The long, flexible chain of linoleic acid influences the resulting polymer's characteristics, such as its glass transition temperature and mechanical moduli. conicet.gov.ar
| Reactants | Key Product Feature | Potential Application | Source |
|---|---|---|---|
| Linoleic Acid + Glycidyl Methacrylate | Polymerizable monomer with vinyl and alkenyl groups | Shape memory polymers, greener monomer alternatives | conicet.gov.arresearchgate.net |
| Oleic Acid + Glycidyl Methacrylate | Reactive diluent for vinyl esters | Toughening polymers, reducing VOCs | google.com |
| Lauric Acid + Glycidyl Methacrylate | Elastomeric materials with higher Tg | Copolymerization with styrene | conicet.gov.arresearchgate.net |
Development of UV-Curable Coatings and Resins
The monomers derived from the reaction of linoleic acid and GMA are particularly well-suited for developing ultraviolet (UV)-curable coatings and resins. researchgate.nettandfonline.com UV curing is an energy-efficient and environmentally friendly technology that uses UV light to rapidly transform a liquid formulation into a solid, crosslinked coating. researchgate.netradtech.org
In one synthetic approach, linoleic acid is first reacted with GMA. researchgate.nettandfonline.com The resulting product can be further modified, for example, by reacting it with maleic anhydride, and then esterified again with GMA to create a branched, unsaturated resin. researchgate.nettandfonline.com Such resins can be formulated with a photoinitiator and cured under UV radiation in seconds. researchgate.nettandfonline.com The resulting cured coatings have been shown to exhibit desirable properties such as good water resistance, excellent adhesion to substrates, and flexibility. researchgate.nettandfonline.com The development of these bio-based resins from feedstocks like linoleic acid is a significant step toward sustainable coating technologies. figshare.comworldbiomarketinsights.com
Synthesis of Bio-Based Polymers and Composites
The integration of renewable resources into polymer science is a critical step toward developing sustainable materials. This compound, derived from the essential fatty acid linoleic acid, serves as a valuable monomer and reactive agent in the synthesis of bio-based polymers and composites. Its unique structure, featuring a reactive epoxy (glycidyl) group and a long, flexible alkyl chain with unsaturation, allows for its participation in various polymerization and modification reactions.
Research has demonstrated the utility of glycidyl-functionalized monomers in creating novel polymers. For instance, the anionic ring-opening polymerization (AROP) of glycidyl ethers derived from bio-based fatty alcohols, such as oleyl glycidyl ether, yields well-defined block copolymers with narrow dispersities when initiated with macroinitiators like monomethoxy poly(ethylene glycol) (mPEG). rsc.org This methodology is directly applicable to this compound, enabling the synthesis of highly amphiphilic AB block copolymers. rsc.org Furthermore, the glycidyl group is instrumental in grafting modifications onto natural polysaccharides. Studies involving glycidyl methacrylate (GMA), which shares the reactive glycidyl moiety, have shown successful grafting onto bagasse xylan (B1165943) to create composite derivatives with enhanced thermal stability. nih.gov This approach highlights the potential of this compound to functionalize biopolymers, thereby improving their physicochemical properties. nih.gov
In the realm of polymer blends and composites, glycidyl-containing compounds act as effective compatibilizers and reactive diluents. researchgate.netresearchgate.netrsc.org Epoxidized vegetable oils are frequently used as plasticizers or stabilizers in polymer formulations. researchgate.net The glycidyl group can react with functional groups present in different polymer matrices, such as polyesters or polyamides, forming covalent bonds at the interface and improving adhesion and compatibility between otherwise immiscible phases. For example, glycerol-based polyesters have been synthesized and used to enhance the toughness of polylactic acid (PLA) through reactive extrusion. acs.org The incorporation of a molecule like this compound could introduce both flexibility, due to its long alkyl chain, and reactive coupling points for creating toughened, fully bio-based PLA blends.
The table below summarizes representative research on the synthesis of polymers and composites using glycidyl-functionalized monomers.
Table 1: Synthesis of Bio-Based Polymers and Composites Using Glycidyl Moieties
| Polymer/Composite System | Monomers / Components | Synthesis Method | Key Research Finding |
|---|---|---|---|
| Amphiphilic Block Copolymers | Oleyl Glycidyl Ether (OlGE), Ethylene Oxide (EO), mPEG | Anionic Ring-Opening Polymerization (AROP) | Synthesis of well-defined mPEG-b-POlGE block copolymers with low dispersity (Đ ≤ 1.08) and distinct melting temperatures for each block. rsc.org |
| Polysaccharide Composites | Bagasse Xylan (BX), Glycidyl Methacrylate (GMA), Phytic Acid (PA) | Free Radical Polymerization & Esterification | Creation of a novel composite derivative (GMABX-PA) with significantly improved thermal stability, retaining 60% residual mass at 800 °C. nih.gov |
| Toughened Bioplastic Blends | Polylactic Acid (PLA), Glycerol-based Polyesters (PGSMA) | Reactive Extrusion | Addition of 15 wt % glycerol polyester (B1180765) increased the elongation at break of PLA from 7% to 155%, demonstrating significant toughening. acs.org |
Applications in Enzyme Immobilization and Biocatalysis
The covalent immobilization of enzymes onto solid supports is a cornerstone of industrial biocatalysis, enhancing enzyme stability, reusability, and process control. mdpi.com The glycidyl group is a highly effective functional moiety for this purpose due to its ability to form stable covalent bonds with various nucleophilic groups on an enzyme's surface, such as amino, hydroxyl, and thiol groups, under mild conditions. bmbreports.orgacs.org this compound, therefore, can act as a bifunctional linker: its glycidyl group anchors the enzyme, while its linoleate tail can be integrated into a hydrophobic polymer support.
Supports functionalized with glycidyl groups are widely employed for enzyme immobilization. Macroporous acrylic resins containing glycidyl methacrylate, such as Eupergit® C, are used directly for the covalent binding of enzymes like lipases. bmbreports.org The high density of oxirane groups on the support surface facilitates efficient enzyme loading and strong attachment. bmbreports.org Research on immobilizing enzymes on various carriers demonstrates the superiority of covalent attachment via glycidyl groups. For example, lipase (B570770) immobilized on magnetic particles functionalized with glycidyl methacrylate showed better thermal stability compared to the free enzyme. acs.org Similarly, β-D-galactosidase was successfully immobilized on magnetic Fe3O4-chitosan nanoparticles activated with glutaraldehyde (B144438), resulting in higher storage, pH, and thermal stability. acs.org While glutaraldehyde is a common cross-linker, supports inherently containing glycidyl groups offer a more direct route for covalent binding. mdpi.com
The use of immobilized enzymes is crucial for performing biocatalytic reactions, especially in non-aqueous environments where enzyme synthesis capabilities are favored over hydrolysis. mdpi.com Lipases, in particular, are valuable biocatalysts for ester synthesis. mdpi.comresearchgate.net Immobilizing these enzymes on supports modified with or made from glycidyl-containing monomers prevents their aggregation and denaturation in organic solvents, allowing for efficient and continuous production processes. The structural characteristics of the support, such as pore size and the length of spacer arms connecting the functional group to the matrix, can significantly influence the activity of the immobilized biocatalyst by affecting substrate accessibility and reducing steric hindrance. researchgate.net
The table below presents findings from studies on enzyme immobilization using supports featuring glycidyl functional groups.
Table 2: Research on Enzyme Immobilization Using Glycidyl-Functionalized Supports
| Enzyme | Support Material | Functional Group/Method | Key Research Finding |
|---|---|---|---|
| Lipase | Acrylic Resins (e.g., Eupergit® C) | Glycidyl Methacrylate | Direct covalent immobilization due to high density of surface oxirane groups, creating a stable biocatalyst. bmbreports.org |
| Lipase | Magnetic Fe3O4 Nanoparticles | Glycidyl Methacrylate | Immobilized lipase exhibited enhanced thermal stability and activity recovery up to 70.4% through covalent binding. acs.org |
| Glucose Oxidase | Polystyrene Microspheres | Glycidyl Methacrylate | The use of longer spacer arms prevented direct contact between the enzyme and the carrier surface, positively impacting biocatalyst activity. researchgate.net |
Isotope-Labeled this compound in Advanced Pharmacokinetic Research
Stable isotope labeling is a powerful and indispensable technique in modern pharmacokinetic and metabolic research. mdpi.comsymeres.com It allows for the precise tracking and quantification of molecules and their metabolites within a biological system without the safety concerns associated with radioactive isotopes. mdpi.com Isotope-labeled compounds, such as deuterium (B1214612) (D or ²H) or carbon-13 (¹³C) enriched molecules, serve as ideal tracers and internal standards for advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). symeres.comnih.gov
This compound-d5 is a stable isotope-labeled version of the compound, typically incorporating five deuterium atoms. medchemexpress.com The primary application of such a labeled compound is in pharmacokinetic studies, where it is used to trace the absorption, distribution, metabolism, and excretion (ADME) of this compound. medchemexpress.com When spiked into a biological sample, the labeled standard co-elutes with the endogenous (unlabeled) compound but is distinguished by its higher mass in a mass spectrometer. This allows for accurate quantification by correcting for matrix effects—signal suppression or enhancement caused by other components in the sample—which is a major challenge in bioanalysis. nih.gov
Beyond quantification, isotope labeling provides deep insights into metabolic pathways. mdpi.comnih.gov For instance, studies using ¹³C-labeled linoleic acid have been conducted to track its conversion into longer-chain polyunsaturated fatty acids like arachidonic acid. nih.gov By using labeled this compound, researchers can investigate the metabolic fate of the entire molecule. This includes determining whether the ester bond is hydrolyzed to release linoleic acid and a glycidol (B123203) derivative, and then tracking the subsequent pathways of these individual components. Furthermore, the incorporation of deuterium can sometimes alter a drug's metabolic profile, an observation known as the kinetic isotope effect, which can lead to reduced clearance rates and extended half-lives, a strategy explored in drug development. symeres.commedchemexpress.com
The table below outlines the applications of stable isotope labeling in the context of pharmacokinetic and metabolic research.
Table 3: Applications of Stable Isotope Labeling in Pharmacokinetic Research
| Isotope(s) | Labeled Compound Type | Analytical Technique | Research Application |
|---|---|---|---|
| Deuterium (²H) | Pharmaceuticals, this compound-d5 | LC-MS/MS | Improves pharmacokinetic profiles (e.g., reduced clearance), serves as an internal standard for precise quantification. symeres.commedchemexpress.com |
| Carbon-13 (¹³C) | Fatty Acids (e.g., Linoleic Acid), Metabolites | Isotope Ratio Mass Spectrometry (IRMS), GC-MS, LC-MS/MS | Tracing metabolic pathways, assessing the conversion of essential fatty acids to their derivatives, quantifying metabolites. nih.govnih.gov |
| Nitrogen-15 (¹⁵N) | Nitrogen-containing lipids, Agrochemicals | Mass Spectrometry (MS), NMR | Elucidating reaction mechanisms, tracing the environmental fate of specific compounds, structural characterization. symeres.com |
Q & A
Q. What analytical methods are recommended for detecting and quantifying glycidyl linoleate in complex food matrices?
this compound (C18:2-GE) can be detected and quantified using liquid chromatography–mass spectrometry (LC–MS) with calibration curves derived from standard solutions. For lipid extraction from biological materials, the Bligh and Dyer method (chloroform-methanol-water system) is highly efficient and reproducible, enabling isolation of lipids in ~10 minutes . Gas chromatography with flame ionization detection (GC-FID) is also used to analyze fatty acid profiles, which inform glycidyl ester formation potential (e.g., linoleic acid abundance in rapeseed oil) .
Q. How do temperature and fatty acid composition influence this compound formation during food processing?
Heating temperature and fatty acid substrate availability are critical. In cookies and cupcakes, this compound forms at 170–210°C but degrades at 250°C, correlating with linoleic acid content in the oil used (e.g., 27.8% in rapeseed oil) . Meat patties heated at extreme temperatures (500–600°C) in muffle furnaces show this compound formation, though its abundance is lower than glycidyl oleate due to oleic acid's dominance in meat lipids .
Advanced Research Questions
Q. What experimental variables should be prioritized when studying this compound formation kinetics in model systems?
Key variables include:
- Heating method : Oven vs. muffle furnace (the latter enables higher temperatures but may introduce oxidative artifacts) .
- Substrate purity : Use standards ≥90% purity (e.g., this compound) to minimize interference .
- Replication : Follow guidelines for analytical replicates (e.g., Table 5 in ) to ensure reproducibility .
- Atmosphere : Nitrogen vs. oxygen (linoleate derivatives decompose faster under oxygen, affecting GE stability) .
Q. How should researchers address contradictory data on this compound formation across different food matrices?
Contradictions, such as higher this compound levels in chicken patties at 500°C vs. 600°C , require:
- Mechanistic modeling : Apply kinetic equations (e.g., activation energy, pre-exponential factors) derived from thermal decomposition studies of methyl linoleate .
- Matrix-specific analysis : Account for lipid-protein interactions in meat vs. lipid-carbohydrate interactions in baked goods, which alter GE formation pathways .
- Statistical validation : Use principal component analysis (PCA) to isolate variables (e.g., fatty acid composition, heating time) driving discrepancies .
Q. What methodologies integrate toxicological data into risk assessment frameworks for this compound?
Genotoxicity studies (Ames test, micronucleus assays) indicate this compound itself is non-genotoxic, but its hydrolysis product, glycidol, is mutagenic . To assess risk:
- Dose-response modeling : Quantify glycidol release rates under physiological conditions.
- In vitro digestion models : Simulate GE hydrolysis in the gastrointestinal tract.
- Comparative analysis : Cross-reference with IARC evaluations of structurally similar compounds (e.g., glycidyl methacrylate, Group 2A) .
Q. How can kinetic models improve predictive accuracy for this compound formation in industrial food processing?
Kinetic parameters (activation energy, reaction order) derived from thermogravimetric analysis of methyl linoleate under controlled atmospheres can be extrapolated to GE formation. For example:
- Time-temperature profiles : Optimize heating protocols to minimize GE formation (e.g., shorter durations at lower temperatures).
- Fatty acid-specific rates : Prioritize substrates with lower GE formation potential (e.g., reduce linoleic acid content in oils).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
